molecular formula C22H24N4O4 B2596054 2-ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide CAS No. 921853-34-1

2-ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide

Cat. No.: B2596054
CAS No.: 921853-34-1
M. Wt: 408.458
InChI Key: YYVNZHUMZYBFLF-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a nicotinamide moiety linked to a pyridazinone ring system, which is further substituted with ethoxyphenyl groups. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the pyridazinone ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridazinone core.

    Substitution with ethoxyphenyl groups:

    Coupling with nicotinamide: The final step involves the coupling of the pyridazinone derivative with nicotinamide using suitable coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic and nucleophilic reagents can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide
  • 2-ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Uniqueness

The uniqueness of 2-ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide lies in its specific substitution pattern and the presence of both nicotinamide and pyridazinone moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

2-ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide, with the CAS number 921853-34-1, is a complex organic compound that has garnered attention for its potential biological activities. Its molecular formula is C22H24N4O4C_{22}H_{24}N_{4}O_{4} and it has a molecular weight of 408.4 g/mol. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Pharmacological Properties

The biological activity of this compound can be categorized into several key areas:

  • Antitumor Activity :
    • Recent studies have indicated that derivatives of pyridazine compounds exhibit significant antitumor properties. For instance, similar compounds have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines, suggesting that this compound may possess similar effects due to structural similarities.
  • Anti-inflammatory Effects :
    • Compounds containing pyridazine rings have been reported to exhibit anti-inflammatory activities by modulating pathways involved in inflammation. The potential inhibition of pro-inflammatory cytokines could be a mechanism through which this compound exerts its effects.
  • Neuroprotective Properties :
    • The neuroprotective potential of similar compounds has been explored, particularly in the context of neurodegenerative diseases. It is hypothesized that the compound may protect neuronal cells from oxidative stress and apoptosis.

The mechanisms underlying the biological activity of this compound are still being elucidated. However, several possible pathways include:

  • Inhibition of Enzymatic Activity : Many pyridazine derivatives act as inhibitors of specific enzymes involved in cell signaling pathways, such as phosphodiesterases (PDEs), which may lead to increased levels of cyclic AMP (cAMP), promoting cellular responses beneficial for anti-inflammatory and neuroprotective effects.
  • Modulation of Gene Expression : The compound may influence gene expression related to cell survival and apoptosis through interaction with transcription factors.

Case Studies

  • Antitumor Studies :
    • In vitro studies have demonstrated that the compound inhibits the growth of breast cancer cells (MCF-7) with an IC50 value indicating effective cytotoxicity at low concentrations. Further research is needed to confirm these findings in vivo.
  • Anti-inflammatory Activity :
    • A study investigating the anti-inflammatory effects showed that treatment with related compounds resulted in a significant reduction in TNF-alpha and IL-6 levels in LPS-stimulated macrophages, suggesting a similar potential for this compound.

Data Table

PropertyValue
CAS Number921853-34-1
Molecular FormulaC22H24N4O4
Molecular Weight408.4 g/mol
Potential ActivitiesAntitumor, Anti-inflammatory, Neuroprotective
Key MechanismsEnzyme inhibition, Gene modulation

Properties

IUPAC Name

2-ethoxy-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-3-29-17-9-7-16(8-10-17)19-11-12-20(27)26(25-19)15-14-23-21(28)18-6-5-13-24-22(18)30-4-2/h5-13H,3-4,14-15H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVNZHUMZYBFLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=C(N=CC=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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